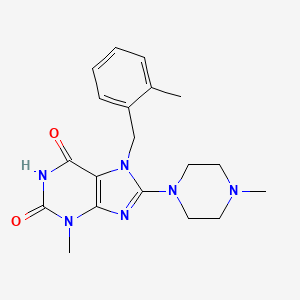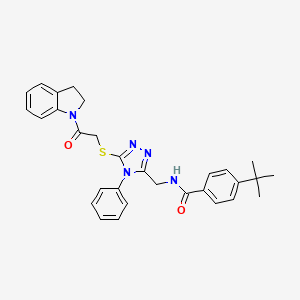![molecular formula C16H21NO3 B2725649 [6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone CAS No. 2411253-64-8](/img/structure/B2725649.png)
[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, MPO-DPM.
作用機序
The mechanism of action of MPO-DPM involves its binding to dopamine D2 receptors, which leads to the activation of downstream signaling pathways. This activation ultimately results in changes in the release of neurotransmitters such as dopamine, which can have significant effects on behavior and cognitive function.
Biochemical and Physiological Effects:
Studies have shown that MPO-DPM can have a range of biochemical and physiological effects, including changes in dopamine release and uptake, alterations in synaptic plasticity, and changes in gene expression. These effects can have significant implications for the study of neurological disorders and the development of new treatments.
実験室実験の利点と制限
One advantage of using MPO-DPM in lab experiments is its high affinity for dopamine D2 receptors, which allows for precise targeting of these receptors. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for the study of MPO-DPM, including further investigation of its effects on dopamine signaling and synaptic plasticity, as well as its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, research could focus on the development of new compounds based on the structure of MPO-DPM that may have even greater affinity for dopamine D2 receptors and other targets in the brain.
合成法
The synthesis of MPO-DPM involves a multi-step process that includes the reaction of 2-methylpropylamine with 2-chloroacetyl chloride to form the intermediate 2-methylpropyl-2-chloroacetamide. This intermediate is then reacted with isoquinoline to form the final product, MPO-DPM.
科学的研究の応用
MPO-DPM has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward.
特性
IUPAC Name |
[6-(2-methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)9-19-14-4-3-13-8-17(6-5-12(13)7-14)16(18)15-10-20-15/h3-4,7,11,15H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKDRGBQNWLJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(CN(CC2)C(=O)C3CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2725576.png)
![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)butanamide](/img/structure/B2725579.png)
![5-[3-[2-(Dimethylamino)pyridin-3-yl]oxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2725581.png)


![Ethyl 4-[6-(oxolan-3-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2725585.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethoxybenzamide](/img/structure/B2725587.png)
